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Sep15 Antibody Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address issues

related to non-specific binding of the Sep15 antibody in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Sep15 and what is its function?

Sep15, or 15-kDa selenoprotein, is a protein located in the endoplasmic reticulum (ER). It plays

a crucial role in the quality control of protein folding and maintaining redox homeostasis within

the cell.[1][2] Sep15 has a thioredoxin-like domain, suggesting it functions as a thiol-disulfide

isomerase, which is involved in the formation of disulfide bonds in proteins.[1] This

selenoprotein contains a rare amino acid called selenocysteine (Sec) at its active site, which is

essential for its function.[1][3]

Q2: Why am I seeing multiple bands or high background with my Sep15 antibody in Western

Blotting?

High background or non-specific bands in Western Blotting can arise from several factors.

These include, but are not limited to:
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Antibody Concentration: The concentration of the primary or secondary antibody may be too

high, leading to off-target binding.[4][5]

Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-

specifically.[4][6]

Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing

to background noise.

Sample Quality: Protein degradation in your sample can result in multiple lower molecular

weight bands.[5]

Cross-reactivity: The antibody may be cross-reacting with other proteins that share similar

epitopes.

Q3: Are there any specific challenges associated with detecting selenoproteins like Sep15?

Yes, detecting selenoproteins can be challenging. The incorporation of selenocysteine is

directed by a UGA codon, which typically signals translation termination.[1][3] This can lead to

lower expression levels of the full-length protein and potential for truncated, non-

selenocysteine-containing forms, which might affect antibody recognition depending on the

epitope.

Q4: What is the expected molecular weight of Sep15?

As its name suggests, the expected molecular weight of Sep15 is approximately 15 kDa.[2]

However, post-translational modifications or the presence of different isoforms could potentially

lead to slight variations in the observed molecular weight on a Western Blot.

Troubleshooting Guides
Issue 1: High Background in Western Blotting
High background can obscure the specific signal of your target protein. Here are some steps to

troubleshoot and reduce high background.
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Caption: Troubleshooting workflow for high background in Western Blotting.
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Blocking Optimization:

Blocking Agent: If using non-fat dry milk, consider switching to Bovine Serum Albumin

(BSA), especially since milk contains phosphoproteins that can cause non-specific binding

with certain antibodies. A 3-5% solution of BSA in TBST is a common starting point.

Blocking Time and Temperature: Increase the blocking incubation time to 1-2 hours at

room temperature or overnight at 4°C with gentle agitation.[6]

Blocking Concentration: You can try increasing the concentration of your blocking agent

(e.g., from 5% to 7% non-fat dry milk).

Antibody Concentration:

Primary Antibody: High concentrations of the primary antibody are a common cause of

non-specific binding. Perform a dot blot or a titration experiment to determine the optimal

antibody concentration.

Secondary Antibody: Similarly, titrate your secondary antibody to find the lowest

concentration that still provides a strong signal.

Washing Steps:

Increase the number and duration of your washes. For example, perform three to five

washes of 10-15 minutes each with a sufficient volume of wash buffer (e.g., TBST) to

completely cover the membrane.

Quantitative Data Summary: Antibody Dilution Recommendations

Antibody Type Starting Dilution Range
Optimal Dilution Range (to
be determined
experimentally)

Primary Antibody 1:500 - 1:2000 1:1000 - 1:5000

Secondary Antibody 1:2000 - 1:10000 1:5000 - 1:20000
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Issue 2: Non-Specific Bands in Western Blotting
The appearance of unexpected bands in addition to the band of interest can be due to several

factors.

Troubleshooting Workflow for Non-Specific Bands
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Caption: Troubleshooting workflow for non-specific bands in Western Blotting.

Detailed Methodologies:

Sample Preparation:

Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent

protein degradation.[5]

Protein Load: Loading too much protein can lead to non-specific antibody binding. Try

reducing the amount of total protein loaded per well.

Antibody Incubation:

Concentration: As with high background, reduce the primary antibody concentration.

Temperature: Incubating the primary antibody overnight at 4°C can sometimes reduce

non-specific binding compared to shorter incubations at room temperature.[4]

Controls:

Secondary Antibody Only Control: To check for non-specific binding of the secondary

antibody, incubate a blot with only the secondary antibody (no primary antibody). If bands

appear, the secondary antibody is the source of the non-specific signal.

Positive and Negative Controls: Use cell lysates from cells known to express high and low

levels of Sep15, or ideally, a knockout/knockdown cell lysate as a negative control to

confirm antibody specificity.

Issue 3: High Background in Immunohistochemistry
(IHC)
High background in IHC can mask the specific staining of your target tissue or cells.

Troubleshooting Workflow for High Background in IHC
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Blocking Optimization

Antibody Titration

Washing Optimization
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Caption: Troubleshooting workflow for high background in Immunohistochemistry.
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Blocking:

Use a blocking solution containing normal serum from the same species in which the

secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary

antibody).

Incubate for at least 30-60 minutes at room temperature.

Antibody Dilution:

Perform a titration of your primary Sep15 antibody to find the optimal concentration that

gives a strong specific signal with low background.

Washing:

Ensure adequate washing between antibody incubation steps to remove unbound

antibodies. Use a buffer such as PBS with 0.05% Tween-20.

Endogenous Enzyme Quenching:

If using an enzyme-based detection system (like HRP or AP), ensure you have adequately

blocked endogenous enzyme activity. For HRP, an incubation with 3% hydrogen peroxide

is common.

Signaling Pathway
Sep15 is involved in the Unfolded Protein Response (UPR), a signaling pathway activated by

the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.

Unfolded Protein Response (UPR) Signaling Pathway
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Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway involving

Sep15.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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